1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-21-10-12(9-18-21)26(23,24)20-11-6-7-15-13(8-11)17(22)19-14-4-2-3-5-16(14)25-15/h2-10,20H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROVJGCITPVTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Oxazepine Core
Key differences arise from substitutions at positions 10 and 11 of the oxazepine ring:
Key Observations:
- Oxazepine Substitutions :
- The target compound lacks alkyl/acyl groups at position 10 (10-H), whereas analogues feature ethyl (electron-donating, lipophilic) , acetyl (electron-withdrawing, polar) , or methyl groups . These substitutions influence steric bulk, solubility, and metabolic stability.
- The 11-oxo group is conserved in most analogues, suggesting its role in hydrogen bonding or receptor interaction.
- Sulfonamide Modifications: The target’s pyrazole-4-sulfonamide is distinct from benzene-sulfonamide derivatives (e.g., dimethoxy , methyl , dimethyl ). Pyrazole’s heterocyclic nature may enhance binding specificity compared to purely aromatic systems.
Implications of Structural Differences
- Conversely, acetyl or hydroxy groups introduce polarity, favoring aqueous solubility.
- Electron Effects : Electron-withdrawing acetyl may reduce aromatic ring reactivity, while electron-donating methoxy groups could enhance resonance stabilization.
- Pharmacological Potential: While biological data are absent in the evidence, sulfonamide groups generally exhibit protease inhibition or receptor antagonism. The pyrazole moiety in the target compound may offer unique steric or electronic interactions compared to benzene-sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
